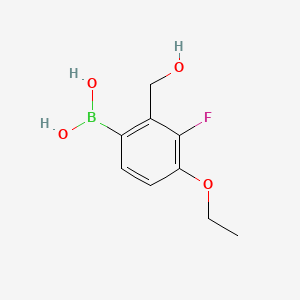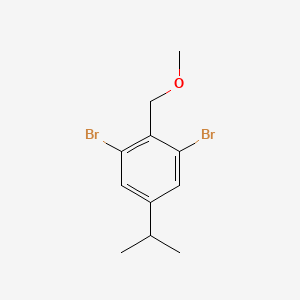![molecular formula C10H8ClN4OP B14028926 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide CAS No. 7025-59-4](/img/structure/B14028926.png)
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide is a chemical compound with the molecular formula C10H8ClN4OP and a molecular weight of 266.623 g/mol . This compound is characterized by its unique structure, which includes a diazaphospholo ring fused to a pyrimidine ring, and a chlorine atom at the 7th position .
Méthodes De Préparation
The synthesis of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves several steps. One common synthetic route includes the reaction of 2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination at the 7th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction is mediated by the unique structural features of the compound, including the diazaphospholo and pyrimidine rings . The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it modulates biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide can be compared with other similar compounds, such as:
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks the 2-oxide group, which may affect its reactivity and biological activity.
2-Phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks both the chlorine atom and the 2-oxide group, resulting in different chemical properties and applications.
Propriétés
Numéro CAS |
7025-59-4 |
|---|---|
Formule moléculaire |
C10H8ClN4OP |
Poids moléculaire |
266.62 g/mol |
Nom IUPAC |
7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |
InChI |
InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
Clé InChI |
PBGBGSFWLXLRTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


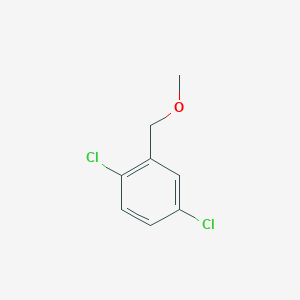
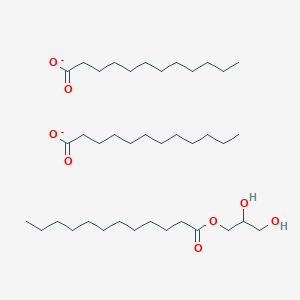
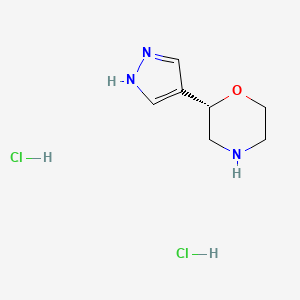
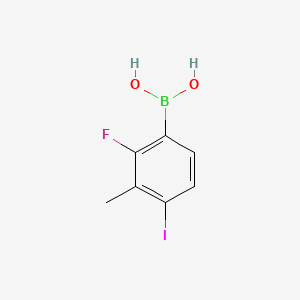

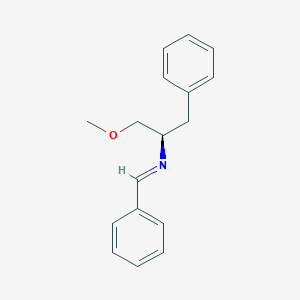
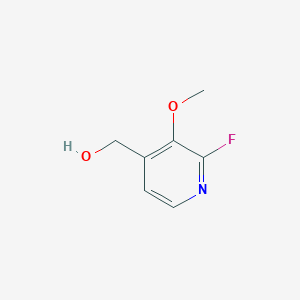
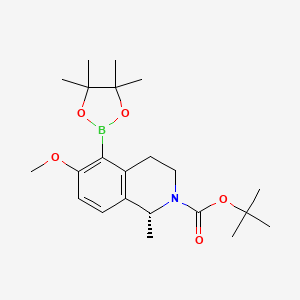
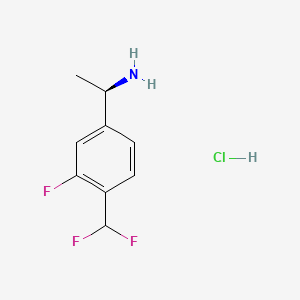
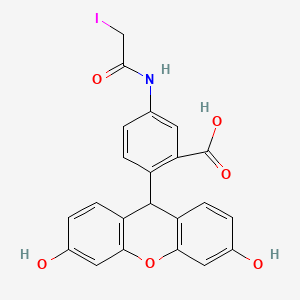
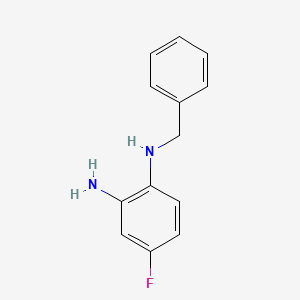
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
